molecular formula C9H11NO2 B14852466 1-(6-Methoxy-4-methylpyridin-2-YL)ethan-1-one

1-(6-Methoxy-4-methylpyridin-2-YL)ethan-1-one

Cat. No.: B14852466
M. Wt: 165.19 g/mol
InChI Key: YKNNAQBISLKOFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-4-methylpyridin-2-YL)ethan-1-one typically involves the reaction of 6-methoxy-4-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages such as improved safety, scalability, and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-4-methylpyridin-2-YL)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Methoxy-4-methylpyridin-2-YL)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-4-methylpyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxy-4-methylpyridin-2-YL)ethan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(6-methoxy-4-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)10-9(5-6)12-3/h4-5H,1-3H3

InChI Key

YKNNAQBISLKOFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)OC)C(=O)C

Origin of Product

United States

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